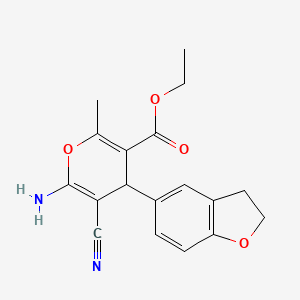

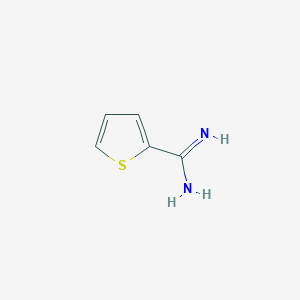

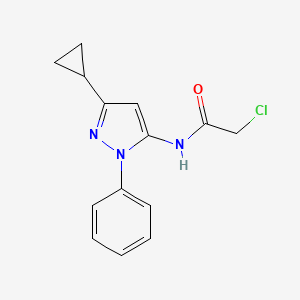

![molecular formula C7H6N2O6 B1620758 [(5-Nitro-2-furoyl)amino]acetic acid CAS No. 52980-52-6](/img/structure/B1620758.png)

[(5-Nitro-2-furoyl)amino]acetic acid

Descripción general

Descripción

“[(5-Nitro-2-furoyl)amino]acetic acid” is a compound that belongs to the class of organic compounds known as nitrofurans . These are compounds containing a furan ring which bears a nitro group . The molecular formula of this compound is C7H6N2O6 and it has a molecular weight of 214.132 .

Molecular Structure Analysis

The nitro group, − NO 2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This is in accord with the high dipole moments of nitro compounds . The molecular structure of “[(5-Nitro-2-furoyl)amino]acetic acid” is represented by the formula C7H6N2O6 .Aplicaciones Científicas De Investigación

- Field : Organic Chemistry

- Application : This compound has been used in the synthesis of new 5-amino-1H-pyrazole derivatives bearing 2-furoyl moieties .

- Method : The derivatives were synthesized from 2-cyano-3 ethoxyacrylonitrile or ethyl-2-cyano-3-ethoxyacrylate and various furan-2-carbohydrazide compounds under microwave irradiation . The structures of these new compounds were confirmed by analytical and spectral (FT-IR, 1H NMR, 13C NMR, and elemental analysis) techniques .

- Results : The study resulted in the successful synthesis of a novel series of 5-amino-1H-pyrazole derivatives involving 2-furoyl moieties .

- Field : Microbiology

- Application : Esters and amides of 3-(5-nitro-2-furyl)acrylic acid, which include “[(5-Nitro-2-furoyl)amino]acetic acid”, have been studied for their antimicrobial effects .

- Method : The effect of 18 newly synthesized esters and amides of 3-(5-nitro-2-furyl)acrylic acid on bacteria (Escherichia coli, Staphylococcus aureus), yeasts (Saccharomyces cerevisiae, Candida albicans), molds (Aspergillus niger, Penicillium cyclopium, Rhizopus oryzae) and algae (Chlorella pyrenoidosa, Euglena gracilis, Scenedesmus obliquus) was investigated .

- Results : The study found that these derivatives exhibited antimycotic, antialgal and antibacterial activity . The antimycotic activity was found to decrease with increasing the length of the alkyl chain of esters and after introduction of amino nitrogen into the furylethylene backbone .

Synthesis of New Derivatives

Antimicrobial Effects

- Field : Biochemistry

- Application : This compound is used in proteomics research .

- Method : The specific methods of application in proteomics research are not detailed in the source .

- Results : The outcomes of this application are not specified in the source .

- Field : Industrial Chemistry

- Application : Furfural, a furanic compound, undergoes nitration with fuming HNO3 in ethanoic anhydride at a temperature of −10 °C. Subsequently, 5-nitro-2-furfuraldehyde is formed via hydrolysis of the nitrated furfural .

- Method : The transformation involves nitration of furfural with fuming HNO3 in ethanoic anhydride at a temperature of −10 °C .

- Results : The process results in the formation of 5-nitro-2-furfuraldehyde via hydrolysis of the nitrated furfural .

Proteomics Research

Furanic Compounds Transformation

- Field : Biochemistry

- Application : This compound is used in proteomics research .

- Method : The specific methods of application in proteomics research are not detailed in the source .

- Results : The outcomes of this application are not specified in the source .

- Field : Industrial Microbiology

- Application : The microbial metabolism of furanic compounds, which include “[(5-Nitro-2-furoyl)amino]acetic acid”, holds great promises for industrial applications such as the biodetoxifcation of lignocellulosic hydrolysates .

- Method : The specific methods of application in biodetoxification of lignocellulosic hydrolysates are not detailed in the source .

- Results : The outcomes of this application are not specified in the source .

Proteomics Research

Biodetoxification of Lignocellulosic Hydrolysates

Propiedades

IUPAC Name |

2-[(5-nitrofuran-2-carbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O6/c10-6(11)3-8-7(12)4-1-2-5(15-4)9(13)14/h1-2H,3H2,(H,8,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFUMXXXRWUIMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366472 | |

| Record name | [(5-nitro-2-furoyl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-Nitro-2-furoyl)amino]acetic acid | |

CAS RN |

52980-52-6 | |

| Record name | [(5-nitro-2-furoyl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

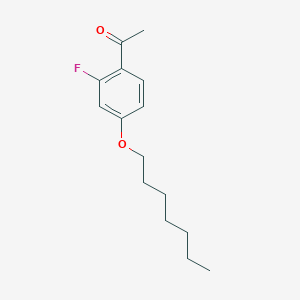

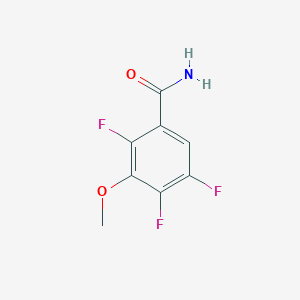

![2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde](/img/structure/B1620677.png)

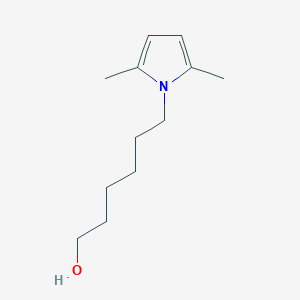

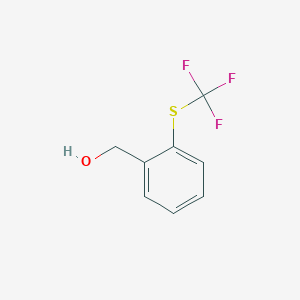

![2-[(1-methyl-1H-imidazol-2-yl)thio]ethan-1-ol](/img/structure/B1620678.png)

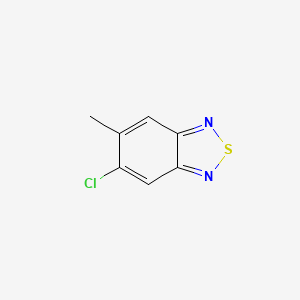

![2-[2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy]ethanohydrazide](/img/structure/B1620686.png)

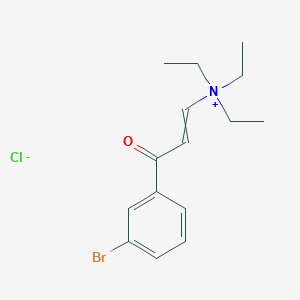

![N1-[3,5-DI(Trifluoromethyl)phenyl]-2-([5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio)acetamide](/img/structure/B1620689.png)